Antimony potassium tartrate, also known as potassium antimonyl tartrate or tartar emetic, is a chemical compound with the formula . Historically, it has been recognized for its potent emetic properties and has been utilized in the treatment of diseases such as schistosomiasis and leishmaniasis. The compound is generally obtained in a hydrated form and is classified as a resolving agent in various chemical applications .
This compound falls under the category of antimony compounds, specifically as an organometallic compound due to its metal (antimony) coordination with organic moieties (tartaric acid). It is classified based on its chemical structure and functional properties, making it relevant in both pharmaceutical and analytical chemistry contexts .
The synthesis of antimony potassium tartrate can be achieved through several methods:
The choice of method can affect yield and purity. The traditional method tends to be simpler but may result in lower yields compared to more controlled processes described in patents. The latter method allows for better optimization of reaction conditions.
Antimony potassium tartrate features a complex molecular structure characterized by an anionic dimer of antimony tartrate ions arranged in a large ring formation. The molecular symmetry of the compound is classified as D₂, indicating two distorted square pyramidal coordination environments around each antimony center .
Antimony potassium tartrate participates in various chemical reactions, particularly hydrolysis and complexation reactions:
The reactivity of antimony potassium tartrate necessitates careful handling due to the potential formation of hazardous gases during chemical interactions .
The mechanism by which antimony potassium tartrate exerts its effects, particularly as an emetic, involves its interaction with gastrointestinal receptors that trigger vomiting. This action is primarily due to the release of neurotransmitters that stimulate the vomiting center in the brain.
Research indicates that doses used historically for therapeutic purposes were effective due to this mechanism, although modern applications are more focused on its role in analytical chemistry rather than direct medicinal use .
Antimony potassium tartrate has several applications:
Antimony potassium tartrate (APT), commonly known as tartar emetic, emerged as a cornerstone therapeutic for parasitic diseases in the early 1900s. Its empirical formula, C₈H₁₀K₂O₁₅Sb₂, and molecular weight of 667.87 g/mol, characterized a biologically active compound with a sweetish, metallic taste and high water solubility [1] [3]. By 1912, APT was intravenously administered to treat Schistosoma japonicum infections, with treatment protocols requiring meticulous dosing: A freshly prepared 0.5% solution was injected slowly on alternate days, starting at 8 ml and incrementally increasing to 28 ml, totaling 500 ml (2,500 mg) per course [1]. This regimen targeted the parasite’s metabolism, leveraging antimony’s affinity for sulfhydryl groups in critical enzymes [1].
Concurrently, APT demonstrated efficacy against leishmaniasis starting in 1913. Its mechanism involved disrupting protozoan energy production, though therapeutic margins were narrow. For instance, a 130 mg dose proved fatal in one case, highlighting its toxicity [1] [3]. APT’s applications expanded to insect control, where sprays containing 0.36–0.48% APT managed thrips infestations, and rodent baits incorporated 0.3–3% concentrations as an emetic to deter accidental consumption [1].
Table 1: Early 20th-Century Applications of Antimony Potassium Tartrate
Disease/Use | Formulation | Concentration/Dose | Primary Mechanism |
---|---|---|---|
Schistosomiasis | Intravenous solution | 0.5% solution, 500 ml total | Inhibition of parasite sulfhydryl enzymes |
Leishmaniasis | Injectable solution | Variable (fatal dose: 130 mg) | Disruption of protozoan energy metabolism |
Agricultural control | Liquid insecticide sprays | 0.36–0.48% APT | Poison in baits for thrips |
The decline of APT in schistosomiasis treatment stemmed from its severe cardiotoxicity and complex administration. Clinical reports documented life-threatening complications, including Adams–Stokes syndrome (characterized by cardiac arrhythmias) and T-wave abnormalities on electrocardiograms following intravenous injections [3]. These adverse effects, coupled with the need for prolonged hospitalization during treatment, spurred research into safer alternatives [5].
The 1970s marked a therapeutic revolution with the introduction of praziquantel, a broad-spectrum anthelmintic. Unlike APT, praziquantel disrupted calcium homeostasis in schistosomes, causing rapid paralysis and eliminating the need for intravenous protocols. Its oral administration, minimal side effects, and higher efficacy against multiple Schistosoma species rendered APT obsolete [3] [5]. This transition exemplifies a broader shift in parasitology—from toxic metal-based compounds to targeted synthetic molecules. The World Health Organization’s subsequent endorsement of praziquantel as a first-line treatment cemented this paradigm shift, reducing global schistosomiasis morbidity by over 90% in endemic regions [5].
Table 2: Key Transitions in Schistosomiasis Therapeutics
Parameter | Antimony Potassium Tartrate Era | Post-1970s Paradigm |
---|---|---|
Primary Agent | APT (tartar emetic) | Praziquantel |
Administration | Intravenous (slow infusion) | Oral |
Major Toxicity | Cardiac arrhythmias, renal failure | Mild dizziness, abdominal pain |
Mechanism | Sulfhydryl enzyme inhibition | Calcium channel disruption |
Treatment Duration | Weeks (alternate-day injections) | Single dose |
APT’s pharmacological legacy extends beyond its direct applications, serving as a prototype for modern metal-based drug design. Its trivalent antimony (Sb(III)) core binds vicinal thiol groups in proteins, a mechanism exploited in targeting parasitic enzymes [1] [4]. This principle informed the development of pentavalent antimonials like sodium stibogluconate and meglumine antimoniate, which offered improved safety profiles while retaining efficacy against leishmaniasis [3].
Recent research has repurposed APT derivatives for oncology. Potassium antimonyl tartrate (PAT) inhibits tumor angiogenesis by blocking vascular endothelial growth factor (VEGF)-induced receptor tyrosine kinase activation. In preclinical models of non-small-cell lung cancer (NSCLC), PAT (40 mg/kg, intraperitoneal) reduced tumor volume by 60% and disrupted endothelial cell migration and tube formation in vitro [4]. Mechanistically, PAT suppresses Src and focal adhesion kinase (FAK) signaling, pathways critical for metastatic progression [4].
Furthermore, arsenic trioxide (ATO), inspired by antimony’s thiol-targeting chemistry, stabilizes mutant p53 proteins in cancers by covalently binding cysteine residues (C124, C135, C141). This approach reactivates tumor-suppressor functions in p53-mutant malignancies, demonstrating how antimony’s molecular pharmacology continues to inform targeted therapies [1].
Table 3: Evolution of Metal-Based Therapeutics from APT Foundations
Drug | Chemical Class | Molecular Target | Therapeutic Application |
---|---|---|---|
APT (Sb(III)) | Trivalent antimonyl | Sulfhydryl enzymes | Schistosomiasis, leishmaniasis |
Sodium stibogluconate | Pentavalent antimony | Parasite glycolysis enzymes | Cutaneous leishmaniasis |
PAT | Antimony coordination complex | VEGF receptors, Src/FAK kinases | NSCLC angiogenesis inhibition |
Arsenic trioxide (ATO) | Arsenic trioxide | Mutant p53 cysteine residues | Acute promyelocytic leukemia |
Comprehensive List of Compound Names
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0